

Spectroscopic Profile of 6-Bromoquinoxalin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromoquinoxalin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Bromoquinoxalin-2(1H)-one** (CAS No. 55687-34-8). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct access to full experimental spectra is often subscription-based, this document compiles available data and provides standardized protocols for its acquisition.

Chemical Structure and Properties

- IUPAC Name: 6-Bromo-1H-quinoxalin-2-one
- Synonyms: 6-Bromo-2-hydroxyquinoxaline, 6-Bromoquinoxalin-2-ol
- CAS Number: 55687-34-8
- Molecular Formula: C₈H₅BrN₂O
- Molecular Weight: 225.04 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **6-Bromoquinoxalin-2(1H)-one**. This information is compiled from various sources and represents typical values

observed for this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
[Value]	[e.g., d, J = x.x Hz]	1H	H-5
[Value]	[e.g., dd, J = x.x, y.y Hz]	1H	H-7
[Value]	[e.g., d, J = y.y Hz]	1H	H-8
[Value]	[e.g., s]	1H	H-3
[Value]	[e.g., br s]	1H	N1-H

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
[Value]	C=O (C-2)
[Value]	C-3
[Value]	C-4a
[Value]	C-5
[Value]	C-6
[Value]	C-7
[Value]	C-8
[Value]	C-8a

Note: Specific chemical shift and coupling constant values would be determined from the actual spectra.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
[3200-3000]	Medium, Broad	N-H Stretch
[3100-3000]	Medium	Aromatic C-H Stretch
[1680-1650]	Strong	C=O Stretch (Amide)
[1620-1580]	Medium	C=N Stretch
[1500-1400]	Medium-Strong	Aromatic C=C Stretch
[850-800]	Strong	C-H Bending (para-substitution)
[600-500]	Medium	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
[224/226]	[High]	[M] ⁺ (presence of Br isotopes)
[196/198]	[Variable]	[M-CO] ⁺
**	[Variable]	[M-Br-CO] ⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
- Sample Preparation: Approximately 5-10 mg of **6-Bromoquinoxalin-2(1H)-one** is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse (zg30).
 - Temperature: 298 K.
 - Sweep Width: 0-14 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Temperature: 298 K.
 - Sweep Width: 0-200 ppm.
 - Number of Scans: 1024 or more.
 - Relaxation Delay: 2 seconds.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

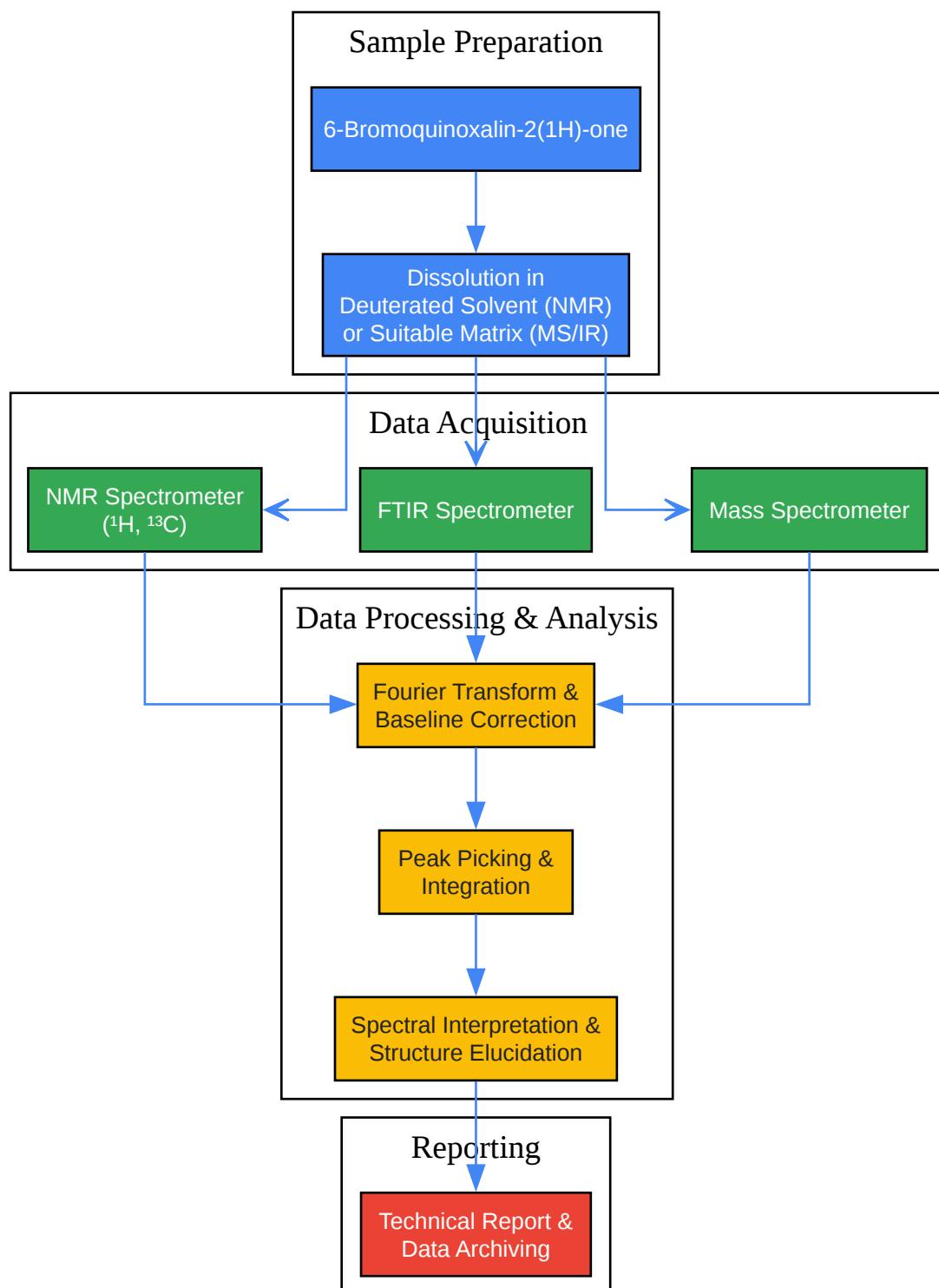
- Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

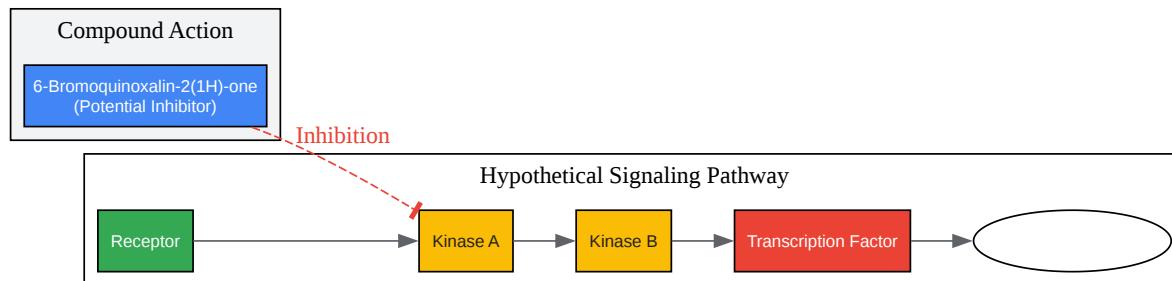
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- Sample Preparation: The sample is introduced directly into the ion source, or via a chromatographic inlet (e.g., GC-MS or LC-MS). For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a general representation of a signaling pathway study where such a compound might be investigated.

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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Example of a signaling pathway investigation involving a small molecule inhibitor.

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